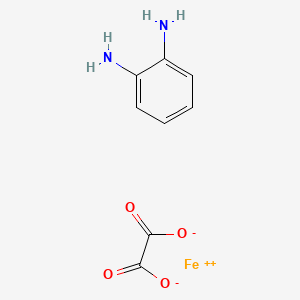
Iron, (1,2-benzenediamine-N,N')(ethanedioato(2-)-O,O')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- is a coordination compound that features iron as the central metal atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- typically involves the reaction of iron salts with 1,2-benzenediamine and ethanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH of the solution is carefully adjusted to facilitate the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, affecting the coordination environment of the iron atom.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state iron complexes, while reduction may yield lower oxidation state species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an anticancer agent.
Industry: The compound is used in industrial processes, including the synthesis of fine chemicals and materials science.
Mecanismo De Acción
The mechanism of action of Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center can undergo changes in oxidation state, which is crucial for its catalytic activity. The coordination environment provided by 1,2-benzenediamine and ethanedioic acid ligands plays a significant role in stabilizing the reactive intermediates and enhancing the reactivity of the iron center.
Comparación Con Compuestos Similares
Similar Compounds
Iron, (1,2-benzenediamine-N,N’)(oxalato(2-)-O,O’)-: Similar coordination environment but with oxalate as the ligand.
Iron, (1,2-benzenediamine-N,N’)(malonato(2-)-O,O’)-: Similar structure with malonate as the ligand.
Iron, (1,2-benzenediamine-N,N’)(succinate(2-)-O,O’)-: Another similar compound with succinate as the ligand.
Uniqueness
Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- is unique due to the specific combination of 1,2-benzenediamine and ethanedioic acid ligands, which provide a distinct coordination environment and reactivity profile. This uniqueness makes it particularly valuable in specific catalytic and biological applications.
Propiedades
Número CAS |
80660-66-8 |
|---|---|
Fórmula molecular |
C8H8FeN2O4 |
Peso molecular |
252.00 g/mol |
Nombre IUPAC |
benzene-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/C6H8N2.C2H2O4.Fe/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h1-4H,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2 |
Clave InChI |
VKBNLBYSYZXXPI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


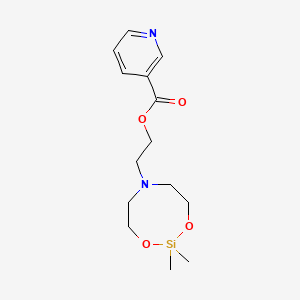
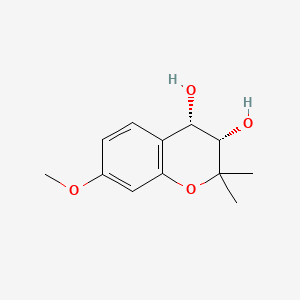
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
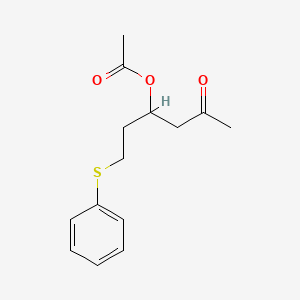
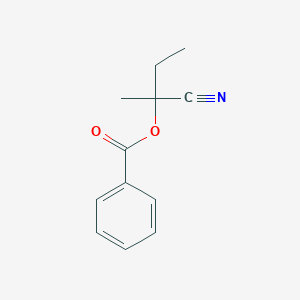
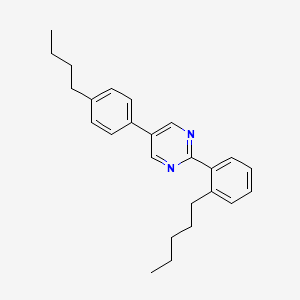
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
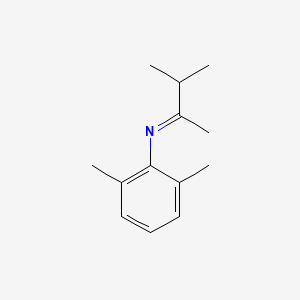
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)

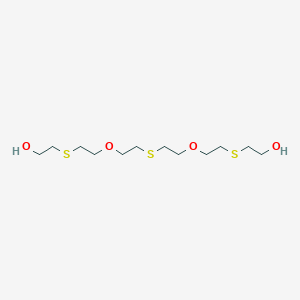
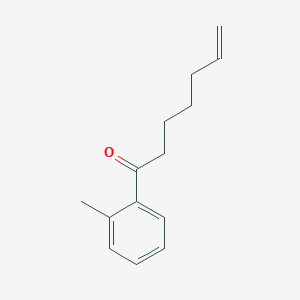
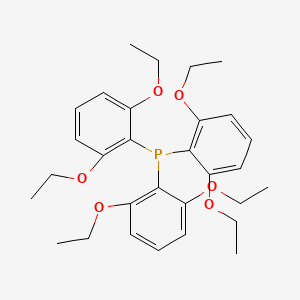
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
